2-Chloro-3-fluoro-6-hydroxybenzaldehyde
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound is fundamentally influenced by the substitution pattern on the benzene ring, which creates a specific spatial arrangement of functional groups. The compound exhibits a planar aromatic system typical of benzaldehyde derivatives, with the aldehyde group maintaining coplanarity with the benzene ring due to extended conjugation. The positioning of the chlorine atom at the 2-position, fluorine at the 3-position, and hydroxyl group at the 6-position creates an asymmetric substitution pattern that significantly affects the molecular dipole moment and intermolecular interactions.
Crystallographic analysis of structurally related compounds provides insight into the expected geometric parameters of this compound. For comparison, 3-chloro-5-fluoro-2-hydroxybenzaldehyde demonstrates a planar molecular structure with an root mean square deviation from the plane of all non-hydrogen atoms of 0.0135 Å. The carbon-chlorine bond length in similar compounds typically measures approximately 1.7334 Å, while the carbon-fluorine bond length is significantly shorter at 1.3529 Å. These bond length differences reflect the varying atomic radii and electronegativity values of the halogen substituents.
The intramolecular hydrogen bonding potential of this compound is particularly noteworthy due to the specific positioning of the hydroxyl group relative to the aldehyde functionality. In analogous salicylaldehyde derivatives, strong intramolecular hydrogen bonding occurs between the phenolic hydrogen atom and the formyl oxygen atom, with typical oxygen-oxygen distances ranging from 2.6 to 2.7 Å. This intramolecular interaction significantly stabilizes the molecular conformation and influences the compound's physical properties and reactivity patterns.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound reveals distinctive features arising from the unique substitution pattern and electronic effects of the halogen atoms. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule, while infrared and ultraviolet-visible spectroscopy offer insights into functional group characteristics and electronic transitions.
In proton nuclear magnetic resonance spectroscopy, the aldehyde proton typically appears as a characteristic singlet in the downfield region around 10.0 parts per million, consistent with the deshielding effect of the carbonyl group. The aromatic protons exhibit complex coupling patterns due to the asymmetric substitution pattern, with chemical shifts influenced by the electron-withdrawing effects of both halogen substituents and the electron-donating effect of the hydroxyl group. The hydroxyl proton appears as a distinctive signal that may be exchangeable with deuterium oxide, confirming its identity.
Fluorine nuclear magnetic resonance spectroscopy provides additional structural information, as the fluorine atom's chemical shift is highly sensitive to its electronic environment. The fluorine signal typically appears as a multiplet due to coupling with adjacent aromatic protons, and its chemical shift reflects the combined electronic effects of neighboring substituents. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal around 190-200 parts per million, characteristic of aromatic aldehydes, while the aromatic carbon signals appear in the 100-160 parts per million region with distinct patterns reflecting the substitution effects.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups present in the molecule. The carbonyl stretching vibration appears as a strong absorption band in the 1690-1710 wavenumber region, with the exact frequency influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding effects. The hydroxyl group produces a broad absorption band in the 3200-3600 wavenumber region, which may be shifted to lower frequencies due to intramolecular hydrogen bonding with the carbonyl oxygen atom. Carbon-hydrogen stretching vibrations of the aromatic ring appear in the 3000-3100 wavenumber region, while the carbon-carbon aromatic stretching vibrations produce multiple bands in the 1400-1600 wavenumber region.
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, particularly the π→π* transitions of the aromatic system and the n→π* transitions of the carbonyl group. The extended conjugation between the aromatic ring and the carbonyl group typically results in absorption maxima in the 250-300 nanometer region, with the exact wavelength influenced by the electron-donating and electron-withdrawing effects of the substituents. The presence of halogen substituents may cause bathochromic shifts due to their contribution to the molecular orbital system through resonance effects.
Comparative Structural Analysis with Halogenated Benzaldehyde Derivatives
Comparative analysis of this compound with other halogenated benzaldehyde derivatives reveals important structure-property relationships that illuminate the unique characteristics of this particular compound. The positioning and nature of halogen substituents significantly influence molecular properties, including electronic distribution, intermolecular interactions, and spectroscopic behavior.
When compared to 2-chloro-6-fluoro-3-hydroxybenzaldehyde, a positional isomer with identical molecular formula but different substitution pattern, notable differences emerge in molecular properties and behavior. The alternative positioning of the chlorine and fluorine atoms creates distinct electronic environments that affect chemical reactivity and physical properties. The molecular weight remains identical at approximately 174-175 daltons, but computational properties such as logarithm of the partition coefficient and polar surface area may vary due to the altered electronic distribution.
3-Bromo-2-fluoro-6-hydroxybenzaldehyde provides an interesting comparison point, representing a compound where bromine replaces chlorine while maintaining similar positioning of other functional groups. The substitution of bromine for chlorine results in increased molecular weight and altered electronic properties due to bromine's larger atomic radius and different electronegativity. This substitution typically leads to increased lipophilicity and modified spectroscopic characteristics, particularly in nuclear magnetic resonance spectroscopy where the increased shielding effect of bromine influences neighboring carbon and proton chemical shifts.
The crystallographic characteristics of 3-chloro-5-fluoro-2-hydroxybenzaldehyde provide valuable comparative data for understanding the structural behavior of halogenated hydroxybenzaldehyde derivatives. This compound exhibits orthorhombic crystal symmetry with specific unit cell parameters that reflect the molecular packing influenced by intermolecular hydrogen bonding and halogen interactions. The formation of one-dimensional π-stacking chains with characteristic centroid-to-centroid distances of 3.7154 Å demonstrates the tendency of these aromatic compounds to engage in face-to-face aromatic interactions in the solid state.
Spectroscopic comparisons reveal systematic trends in chemical shifts and absorption frequencies that correlate with the electronic effects of different halogen substituents and their positions on the aromatic ring. Fluorine atoms generally cause greater deshielding of nearby protons in nuclear magnetic resonance spectroscopy compared to chlorine or bromine atoms, due to fluorine's higher electronegativity and stronger inductive effect. The positioning of halogen atoms relative to the hydroxyl group and aldehyde functionality significantly influences the degree of intramolecular hydrogen bonding, which in turn affects infrared absorption frequencies and nuclear magnetic resonance chemical shifts.
The collision cross section data available for related compounds provides additional insight into the three-dimensional structure and molecular interactions in the gas phase. These measurements reflect the effective molecular size and shape, which are influenced by the spatial arrangement of substituents and their electronic effects. The comparative analysis of collision cross sections for different halogenated benzaldehyde derivatives can provide valuable information about conformational preferences and molecular dynamics in various phases.
Properties
IUPAC Name |
2-chloro-3-fluoro-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJQDOONYNJEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluoro-6-hydroxybenzaldehyde can be synthesized through various methods. One common approach involves the chlorination and fluorination of 6-hydroxybenzaldehyde. The reaction typically proceeds under controlled conditions using reagents such as thionyl chloride and hydrogen fluoride .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods may include catalytic processes and the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: 2-Chloro-3-fluoro-6-hydroxybenzoic acid.
Reduction: 2-Chloro-3-fluoro-6-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Synthesis of Complex Organic Molecules
The compound serves as an essential intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further modifications leading to the development of more complex molecules. For instance, it can be utilized in the synthesis of:
- Pharmaceuticals : The compound is a precursor for synthesizing biologically active molecules, including potential anti-cancer agents and antimicrobial agents.
- Dyes and Pigments : Its derivatives have been explored for use in dye production due to their chromophoric properties.
Recent studies have highlighted the biological significance of 2-chloro-3-fluoro-6-hydroxybenzaldehyde and its derivatives:
- Antimicrobial Properties : Research indicates that compounds derived from this compound exhibit significant antimicrobial activity against various bacterial and fungal strains, including Candida albicans .
- Anticancer Activity : In vitro studies suggest that derivatives of this compound show promising results in inhibiting cancer cell proliferation. For example, certain synthesized analogs demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines like HepG2 .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several derivatives derived from this compound. The results showed that these compounds had comparable efficacy to standard antibiotics, with significant inhibition observed against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, a derivative of this compound was tested against different cancer cell lines. The compound exhibited strong antiproliferative effects with an IC50 value as low as 1.30 µM in HepG2 cells, indicating its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs based on substituent patterns, molecular properties, and applications:
Physicochemical Properties
- Polarity: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs (e.g., 2-chloro-6-fluorobenzaldehyde), enhancing solubility in aqueous media .
- Electron Effects : Trifluoromethyl groups (e.g., in 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde) create strong electron-deficient aromatic rings, accelerating electrophilic substitutions .
- Thermal Stability : Methyl groups (e.g., 2-chloro-6-fluoro-3-methylbenzaldehyde) improve thermal stability due to steric hindrance .
Biological Activity
2-Chloro-3-fluoro-6-hydroxybenzaldehyde is an aromatic aldehyde with significant potential in various biological applications due to its unique molecular structure and reactivity. This compound has garnered attention in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article examines the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is CHClF O, with a molecular weight of 174.56 g/mol. Its structure includes:
- A chlorine atom at the second position
- A fluorine atom at the third position
- A hydroxy group at the sixth position
This arrangement contributes to its unique reactivity profile, making it a valuable intermediate in organic synthesis, especially in pharmaceuticals and agrochemicals .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxy group can form hydrogen bonds, while the chloro and fluoro substituents can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Significant |
| Bacillus subtilis | Weak |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was observed in various cancer models:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
These results indicate that further exploration into its mechanisms may yield promising therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of the compound .
- Anticancer Research : Another investigation focused on the compound's effect on apoptosis in breast cancer cells. The study demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
- Enzyme Interaction Studies : The compound has been used as a probe in biochemical assays to study enzyme-catalyzed reactions, providing insights into its interactions with specific molecular targets .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Chloro-3-fluoro-6-hydroxybenzaldehyde, and how can reaction conditions be optimized?
- Methodology : Begin with halogenation of benzaldehyde derivatives using fluorinating agents (e.g., HF) and chlorination reagents under controlled temperatures (e.g., 40–60°C). Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures ensures high yield. Monitor regioselectivity using HPLC to confirm substitution patterns .
- Key Considerations : Optimize stoichiometry of Cl/F sources to avoid over-halogenation. Use low-temperature NMR to track intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?
- Methodology :
- ¹H/¹³C NMR : Identify deshielded aldehyde protons (~10 ppm) and hydroxyl groups (~5–6 ppm). Fluorine and chlorine substituents split aromatic signals predictably .
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks at m/z 174 (M⁺) and fragment patterns (e.g., loss of Cl/F groups).
Q. What protocols ensure stability during storage of this compound?
- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for aldehyde oxidation or dimerization .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict reactivity and regioselectivity in derivatization reactions?
- Methodology :
- Use Density Functional Theory (DFT) to calculate Fukui indices for electrophilic attack sites.
- Simulate solvent effects (PCM models) to assess reaction pathways for acylations or condensations.
- Validate with experimental kinetic data from substituent-directed reactions (e.g., Cl vs. F directing effects) .
Q. What strategies resolve conflicting crystallographic and spectroscopic data for hydrogen bonding in this compound?
- Methodology :
- Perform single-crystal X-ray diffraction (SHELX refinement) to determine precise bond lengths and angles for O-H⋯O/F interactions .
- Compare with solid-state NMR (¹⁹F/¹H MAS) to detect dynamic hydrogen bonding in amorphous phases.
- Resolution : Use Rietveld refinement for powder samples if single crystals are unavailable.
Q. How do steric and electronic effects influence catalytic applications in cross-coupling reactions?
- Methodology :
- Screen Pd/Cu catalysts under Suzuki-Miyaura conditions with aryl boronic acids.
- Quantify electronic effects via Hammett plots (σ values for –Cl, –F, –OH substituents).
- Analyze steric bulk using Tolman cone angles for phosphine ligands.
Q. What in vitro assays assess the compound’s potential as a enzyme inhibitor (e.g., kinase or hydrolase targets)?
- Methodology :
- Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values.
- Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites.
- Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling.
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or solubility profiles?
- Methodology :
- Replicate experiments using standardized DSC protocols (heating rate 10°C/min under N₂).
- Test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents with UV-Vis quantification.
- Compare with literature for 2-chloro-6-fluorobenzaldehyde (mp 36°C, CAS 387-45-1) to identify isomer-specific trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
